

# Spectroscopic Analysis of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-1H-pyrrole-2,5-dione

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#### Introduction

**3-Bromo-1H-pyrrole-2,5-dione**, also known as 3-bromomaleimide, is a key heterocyclic compound utilized in various facets of chemical and biomedical research. Its reactive nature makes it a valuable building block in organic synthesis and a tool for bioconjugation, particularly for the modification of cysteine residues in proteins. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application. This technical guide provides a summary of the available spectroscopic data for **3-Bromo-1H-pyrrole-2,5-dione**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available dataset of experimental spectra for **3-Bromo-1H-pyrrole-2,5-dione** is not readily found in the literature, this guide compiles and presents the most relevant available information and provides general experimental protocols for obtaining such data.

## **Spectroscopic Data Summary**

The following tables summarize the expected and reported spectroscopic data for **3-Bromo- 1H-pyrrole-2,5-dione**. It is important to note that specific experimental conditions, such as the solvent used and the concentration, can influence the observed values.



Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~8.5 - 9.5	Singlet (broad)	1H	N-H
~6.5 - 7.0	Singlet	1H	С-Н

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170 - 175	C=O (two signals expected)
~130 - 135	C-Br
~115 - 120	С-Н

Note: A <sup>13</sup>C NMR spectrum for 3-Bromomaleimide is available on SpectraBase, though full access to the data may require a subscription.[1]

**Table 3: IR Spectroscopic Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Medium, Broad	N-H Stretch
~3100 - 3000	Medium	C-H Stretch (alkenyl)
~1780 - 1700	Strong	C=O Stretch (asymmetric and symmetric)
~1600 - 1550	Medium	C=C Stretch
~800 - 700	Strong	C-Br Stretch

#### **Table 4: Mass Spectrometry Data**



m/z	Interpretation
174.9/176.9	[M] <sup>+</sup> (Molecular ion peak, showing isotopic pattern for Bromine)
146.9/148.9	[M-CO]+
118.9/120.9	[M-2CO] <sup>+</sup>
92	[M-Br]+

Note: The presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

### **Experimental Protocols**

Detailed experimental protocols for the spectroscopic analysis of **3-Bromo-1H-pyrrole-2,5-dione** are not extensively published. However, standard procedures for obtaining NMR, IR, and Mass Spectra of organic compounds are applicable.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-1H-pyrrole-2,5-dione** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the N-H proton.
- ¹H NMR Acquisition:
  - Use a spectrometer operating at a frequency of 300 MHz or higher.
  - Acquire a standard one-dimensional <sup>1</sup>H spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Integrate the peaks to determine the relative number of protons.



- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Use a larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - The spectral width should typically be 0-200 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
  - Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
  - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

### **Mass Spectrometry (MS)**

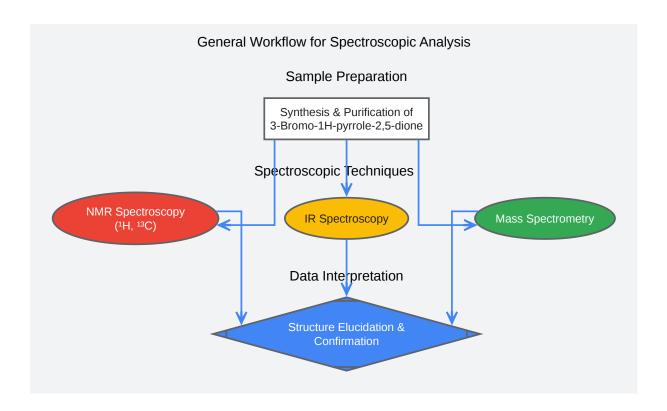
- Sample Introduction: Introduce the sample into the mass spectrometer. The method will depend on the ionization technique used.
  - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before ionization.
  - Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ion source.



- · Data Acquisition:
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
  - Observe the molecular ion peak and the characteristic isotopic pattern of bromine.
  - Analyze the fragmentation pattern to aid in structure elucidation.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **3-Bromo-1H-pyrrole-2,5-dione**.



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#### References

- 1. spectrabase.com [spectrabase.com]
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